
2-Chloro-3-fluoro Elvitegravir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-3-fluoro Elvitegravir, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₃ClFNO₅ and its molecular weight is 447.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of 2-Chloro-3-Fluoro Elvitegravir
The synthesis of this compound involves several steps, starting from simpler organic compounds. A notable synthetic route includes:
- Formation of Key Intermediates : The reaction of 5-bromo-2,4-dimethoxybenzoic acid with 2-chloro-3-fluorobenzaldehyde leads to the formation of crucial intermediates.
- Quinoline Skeleton Construction : Subsequent reactions introduce β-ketoester functionalities and construct the quinoline ring through a series of dehydroxylation and cyclization steps.
- Final Product Formation : The final product is obtained through alkali deprotection and further reactions with various reagents to ensure purity and efficacy.
The detailed synthetic pathway is illustrated in the following table:
Step | Reactants | Conditions | Products |
---|---|---|---|
1 | 5-bromo-2,4-dimethoxybenzoic acid + 2-chloro-3-fluorobenzaldehyde | Reflux in organic solvent | Intermediate A |
2 | Intermediate A + DMADMF | Heating under inert atmosphere | Quinoline Intermediate |
3 | Quinoline Intermediate + KOH | Alkali deprotection | This compound |
Antiviral Therapy
Elvitegravir is primarily utilized in combination therapies for HIV treatment. It is included in formulations such as Stribild and Genvoya, which combine multiple antiretroviral agents to enhance efficacy and reduce viral load. Clinical trials have demonstrated its effectiveness in maintaining viral suppression over extended periods.
Case Study: Stribild
In a pivotal study involving over 1400 subjects, Stribild showed significant improvements in viral suppression compared to other regimens. Notably:
- Efficacy : Achieved a viral load reduction to undetectable levels in over 90% of participants after 48 weeks.
- Safety Profile : Reported adverse effects included renal impairment in a small percentage of patients, necessitating careful monitoring.
Pharmacokinetics
The pharmacokinetic profile of Elvitegravir shows favorable absorption characteristics when combined with cobicistat, which acts as a booster by inhibiting CYP3A4 enzymes. This results in increased plasma concentrations of Elvitegravir without requiring high doses.
Research Insights
Recent studies have focused on optimizing the synthesis and enhancing the efficacy of Elvitegravir derivatives. For instance:
- Structural Modifications : Research has indicated that altering substituents on the quinoline core can significantly impact the compound's inhibitory activity against HIV integrase.
- In Vitro Studies : Several derivatives have been tested for their ability to inhibit viral replication at low micromolar concentrations, indicating potential for developing new therapies.
Q & A
Basic Research Questions
Q. What experimental assays are recommended to assess the antiviral efficacy of 2-Chloro-3-fluoro Elvitegravir against HIV-1 non-M subtypes?
To evaluate antiviral activity, use phenotypic susceptibility assays measuring the fold change (FC) in IC50 values relative to a reference strain. For non-M subtypes, include diverse viral strains (e.g., HIV-1 O, P, or recombinant forms) and compare FC values across integrase strand transfer inhibitors (INSTIs) like raltegravir and dolutegravir. Evidence from clinical isolates showed FC >10 for elvitegravir in 15% of non-M strains, suggesting subtype-specific variability in resistance . Ensure assays account for polymorphisms in integrase sequences that may influence drug binding.
Q. How does protein binding in plasma affect the pharmacodynamic activity of this compound?
Elvitegravir derivatives exhibit high plasma protein binding (e.g., 96.7% for elvitegravir), which reduces free drug availability. To assess pharmacodynamic impact, use ultrafiltration or equilibrium dialysis to measure unbound drug fractions. Correlate these with antiviral activity in tissue-specific models (e.g., rectal or vaginal secretions), where protein binding may differ. Studies in macaques showed rectal tissue concentrations of elvitegravir were 5.4-fold higher than plasma, highlighting compartment-specific efficacy .
Q. What mutational pathways are associated with high-level resistance to this compound?
Primary resistance mutations occur in the integrase gene (e.g., T66I, E92Q, G140S, Q148R). Use genotypic sequencing and site-directed mutagenesis to validate these mutations. In HIV-2, three pathways (Q148K, N155H, and G140S/Q148R) confer cross-resistance to raltegravir and elvitegravir. Functional assays (e.g., integrase strand transfer activity) should confirm reduced drug susceptibility .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory data on elvitegravir’s fold change (FC) variability in non-M HIV-1 strains?
Contradictory FC values (e.g., FC >10 in some strains vs. global susceptibility) may arise from integrase polymorphisms or methodological differences. To resolve this:
- Perform deep sequencing to identify low-frequency variants.
- Use molecular dynamics simulations to model integrase-drug interactions and predict resistance.
- Validate findings with longitudinal clinical data from INSTI-treated patients, as phenotypic susceptibility alone may not predict clinical outcomes .
Q. What methodologies are optimal for evaluating this compound’s tissue penetration and local antiviral activity?
- Microdialysis or tissue homogenization to quantify drug concentrations in mucosal tissues (e.g., rectal, vaginal).
- Ex vivo infectivity assays using secretions collected from treated subjects. For example, elvitegravir in rectal secretions inhibited SHIV infection in macaques, with sustained drug levels >10× plasma IC50 .
- Compare tissue-to-plasma ratios across INSTIs to prioritize candidates for pre-exposure prophylaxis (PrEP).
Q. How can researchers assess the immunotoxic effects of this compound on B-cell function?
- In vitro models : Treat human B-cell lines with therapeutic drug concentrations and measure RAG1-mediated DNA cleavage (critical for antibody diversity). Elvitegravir inhibited RAG1 function dose-dependently, unlike raltegravir .
- Murine models : Administer elvitegravir for 8+ weeks and analyze splenic B-cell populations via flow cytometry. Studies showed a 70% reduction in B-cell counts in mice .
- Correlate findings with clinical data on hypogammaglobulinemia in HIV patients on INSTIs.
Q. What strategies are recommended to study drug-drug interactions involving this compound and CYP450 modulators?
- LC-MS/MS-based pharmacokinetic studies to evaluate interactions with CYP3A4 inducers/inhibitors (e.g., cobicistat, rifampin). Elvitegravir is a weak CYP3A4 inducer; co-administration with cobicistat boosts its AUC by 20-fold .
- Hepatocyte coculture systems to assess CYP1A2 and CYP2C19 induction, which may alter metabolism of concomitant drugs .
Q. Methodological Considerations
- Data Integration : Use population pharmacokinetic modeling to compare drug exposure between healthy and HIV-infected subjects .
- Ethical Compliance : Adhere to guidelines for in vivo studies (e.g., IACUC protocols) and disclose conflicts, such as drug provision by manufacturers .
- Multi-Omics Approaches : Combine genomic, proteomic, and metabolomic data to map resistance evolution and immune toxicity pathways .
Properties
Molecular Formula |
C₂₃H₂₃ClFNO₅ |
---|---|
Molecular Weight |
447.88 |
Synonyms |
6-[(2-Chloro-3-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-7-methoxy-4-oxo-3-quinolinecarboxylic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.